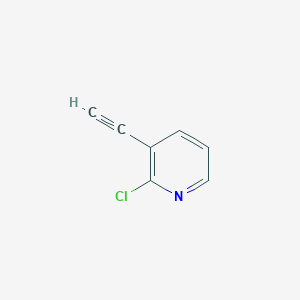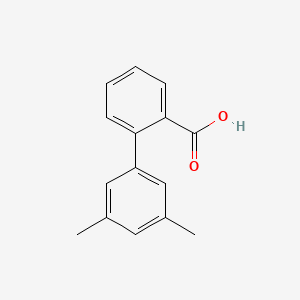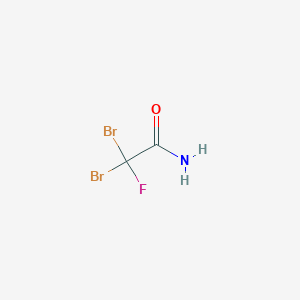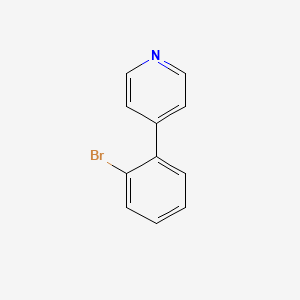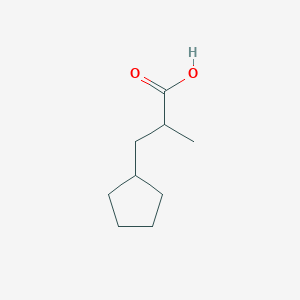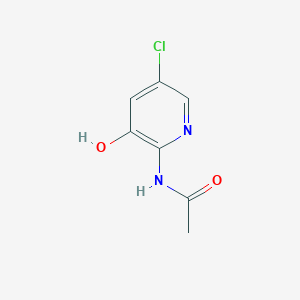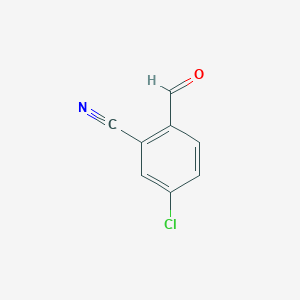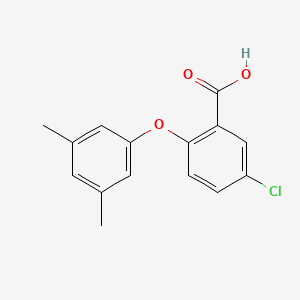
1,8-Bis(glycidyloxy)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(glycidyloxy)octane is an organic compound with the molecular formula C14H26O4. It is a colorless liquid that is soluble in most organic solvents. The compound is characterized by the presence of two oxirane (epoxy) groups, which are reactive and make it useful in various chemical applications.
Preparation Methods
1,8-Bis(glycidyloxy)octane can be synthesized through the reaction of 1,8-octanediol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds as follows:
Reaction of 1,8-octanediol with epichlorohydrin: This step involves the formation of glycidyl ether groups at both ends of the octane chain.
Base catalysis: A base such as sodium hydroxide is used to catalyze the reaction, facilitating the formation of the epoxy groups.
Chemical Reactions Analysis
1,8-Bis(glycidyloxy)octane undergoes various chemical reactions due to the presence of its reactive epoxy groups. Some of the common reactions include:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction of the epoxy groups can lead to the formation of alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxy ring to form new compounds.
Common reagents and conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.
Major products
- Diols, alcohols, and substituted glycidyl ethers.
Scientific Research Applications
1,8-Bis(glycidyloxy)octane has several applications in scientific research, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins due to its bifunctional epoxy groups.
Biological Studies: The compound is used in the modification of biomolecules and surfaces to study protein interactions and cell adhesion.
Material Science: It is employed in the development of advanced materials such as coatings, adhesives, and composites.
Industrial Applications: The compound is used in the production of epoxy resins, which are essential in various industrial applications including electronics, aerospace, and automotive industries.
Mechanism of Action
The mechanism of action of 1,8-Bis(glycidyloxy)octane primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in cross-linking reactions, where the compound forms three-dimensional networks in polymers and resins.
Molecular targets and pathways
Epoxy groups: The primary reactive sites that interact with nucleophiles.
Pathways: Ring-opening polymerization and cross-linking reactions.
Comparison with Similar Compounds
1,8-Bis(glycidyloxy)octane can be compared with other similar compounds that contain epoxy groups. Some of these compounds include:
1,4-Butanediol diglycidyl ether: Similar in structure but with a shorter carbon chain.
1,6-Hexanediol diglycidyl ether: Similar in structure but with a six-carbon chain.
1,10-Decanediol diglycidyl ether: Similar in structure but with a longer carbon chain.
Uniqueness
Properties
IUPAC Name |
2-[8-(oxiran-2-ylmethoxy)octoxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1(3-5-7-15-9-13-11-17-13)2-4-6-8-16-10-14-12-18-14/h13-14H,1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFVXHJSVKKBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCCCCCOCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608045 |
Source


|
| Record name | 2,2'-[Octane-1,8-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24610-19-3 |
Source


|
| Record name | 2,2'-[Octane-1,8-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
